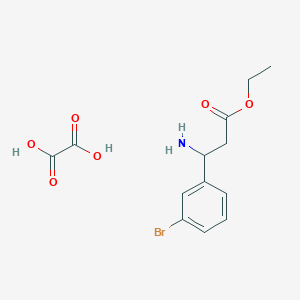

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

CAS No.: 502841-91-0

Cat. No.: VC2523578

Molecular Formula: C13H16BrNO6

Molecular Weight: 362.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502841-91-0 |

|---|---|

| Molecular Formula | C13H16BrNO6 |

| Molecular Weight | 362.17 g/mol |

| IUPAC Name | ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid |

| Standard InChI | InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | WFHZKGVEKQGFSE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is characterized by its distinctive molecular structure and physical properties. The compound consists of an ethyl 3-amino-3-(3-bromophenyl)propanoate component paired with oxalic acid.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 502841-91-0 |

| Molecular Formula | C₁₃H₁₆BrNO₆ |

| Molecular Weight | 362.17 g/mol |

| PubChem CID | 16495256 |

| IUPAC Name | ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid |

| MDL Number | MFCD02663240 |

The compound features a bromine atom at the meta position of the phenyl ring, which significantly influences its physicochemical properties and potential biological interactions .

Structural Components

The molecular structure consists of several key functional groups:

-

An ethyl ester group (-COOEt)

-

A primary amino group (-NH₂)

-

A 3-bromophenyl moiety

-

Oxalic acid component (as salt former)

The bromine substituent at the meta position of the phenyl ring creates a unique electronic distribution that affects the compound's reactivity and binding properties in biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is essential for its handling, storage, and application in research settings.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Crystalline powder |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Topological Polar Surface Area | 127 Ų |

| Heavy Atom Count | 21 |

| Complexity | 282 |

| Undefined Atom Stereocenter Count | 1 |

The compound has moderate water solubility due to the presence of both hydrophilic (amino, ester, oxalate) and hydrophobic (bromophenyl) moieties .

Chemical Reactivity

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate demonstrates reactivity patterns typical of beta-amino esters:

-

The primary amino group can participate in nucleophilic substitution reactions

-

The ester group is susceptible to hydrolysis under basic or acidic conditions

-

The bromine substituent allows for further functionalization through metal-catalyzed coupling reactions

-

The oxalate component can dissociate in solution, affecting solubility and crystallinity

The presence of an undefined stereocenter suggests that the commercial form may exist as a racemic mixture unless specifically synthesized as a single enantiomer .

Synthesis Methodologies

Several synthetic approaches have been developed for the preparation of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds.

Transition Metal-Catalyzed Cross-Coupling

One common approach involves palladium-catalyzed Negishi cross-coupling reactions. This method typically employs:

-

A zinc reagent

-

Palladium catalyst such as Pd₂(dba)₃

-

Phosphine ligands like SPhos

-

Aryl bromides or triflates as coupling partners

This synthetic route can achieve good to excellent yields with high stereoselectivity under optimized conditions .

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives represents another important synthetic pathway:

| Catalyst System | Substrate | Conditions | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Rh-BDPMI | (E)-β-acylamino acrylates | 1 atm H₂ | 58-100 | 89-97 |

| Rh-phosphoramidite | (E)-enamines | CH₂Cl₂ or i-PrOH, 1-25 bar H₂ | 100 | 98-99 |

| Rh-diphenylphosphino-propane | (E)-enamines | TFE, 1 bar H₂ | - | 52-97 |

These methods demonstrate the ability to control stereochemistry during the synthesis, which is crucial for potential biological applications .

Formation of Oxalate Salt

The oxalate salt is typically formed by treating the free base of Ethyl 3-amino-3-(3-bromophenyl)propanoate with oxalic acid in an appropriate solvent system. This salt formation often improves:

-

Crystallinity

-

Stability

-

Handling properties

-

Solubility profile

The oxalate counterion can influence the physicochemical properties of the compound, making it more suitable for certain applications and formulations .

Structural Analogs and Derivatives

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate belongs to a broader family of beta-amino acid derivatives with varying substituents and salt forms.

Positional Isomers

Several positional isomers have been reported with different substitution patterns:

| Compound | CAS Number | Position of Bromine | Salt Form |

|---|---|---|---|

| Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate | 502841-91-0 | meta | Oxalate |

| Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | 1354940-98-9 | para | Hydrochloride |

| Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride | 502841-89-6 | ortho | Hydrochloride |

The position of the bromine atom on the phenyl ring can significantly affect the compound's electronic properties, steric profile, and biological activity .

Other Structural Variations

Additional structural analogs include:

-

Variations in the ester group (methyl vs. ethyl)

-

Different halogen substituents (chloro, fluoro, iodo)

-

Alternative salt forms (hydrochloride, sulfate, free base)

-

Stereochemically pure forms ((S) or (R) configuration)

These variations create a diverse chemical space that can be explored for structure-activity relationships in drug development .

Applications in Medicinal Chemistry

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds have significant potential in medicinal chemistry and pharmaceutical research.

Pharmacological Significance

The compound exhibits several properties that make it valuable for drug development:

-

The beta-amino acid scaffold is present in numerous bioactive compounds

-

The bromophenyl moiety provides opportunities for receptor interactions through halogen bonding

-

The ester functionality can act as a prodrug strategy or be hydrolyzed to the corresponding acid

-

The compound's moderately complex structure allows for further derivatization

These characteristics make it a promising starting point for developing compounds with diverse biological activities.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate.

Spectroscopic Properties

Several spectroscopic techniques are employed for the characterization of this compound:

| Analytical Technique | Key Information Provided |

|---|---|

| ¹H NMR | Proton environments, stereochemistry, purity |

| ¹³C NMR | Carbon framework, functional groups |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |

| IR Spectroscopy | Functional group identification (NH₂, C=O, C-Br) |

| X-ray Crystallography | Absolute configuration, crystal packing |

The presence of the bromine atom provides a distinctive isotope pattern in mass spectrometry, aiding in compound identification .

Chromatographic Behavior

Chromatographic techniques are valuable for assessing purity and for separation of stereoisomers:

-

HPLC analysis typically employs reverse-phase conditions with UV detection

-

Chiral HPLC can resolve enantiomers if the compound exists as a racemic mixture

-

TLC systems using various solvent combinations can aid in reaction monitoring

-

Gas chromatography may require derivatization due to the compound's polarity

These analytical approaches ensure the quality and consistency of the compound for research applications .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| Signal Word | Warning |

Appropriate precautionary measures should be implemented when handling this compound .

Research Developments and Future Prospects

The continued investigation of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds presents several opportunities for advancement in both chemical methodology and biological applications.

Synthetic Methodology Innovations

Recent developments in synthetic approaches include:

-

Improved asymmetric catalytic methods for stereoselective synthesis

-

Green chemistry approaches with reduced environmental impact

-

Flow chemistry adaptations for scalable production

-

Catalyst innovations for higher efficiency and selectivity

These advancements are expanding access to this compound class with better control over stereochemistry and improved yields .

Emerging Applications

Future research directions may explore:

-

Development of structure-activity relationships for specific biological targets

-

Incorporation into peptidomimetic scaffolds

-

Utilization as building blocks for more complex bioactive molecules

-

Further derivatization through the bromine functionality

-

Exploration of solid-state properties for improved formulation

The versatility of this compound class suggests continued relevance in medicinal chemistry and drug discovery efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume